molecular formula C5H5LiS B14415947 lithium;4-methyl-2H-thiophen-2-ide CAS No. 84815-06-5

lithium;4-methyl-2H-thiophen-2-ide

Cat. No.: B14415947
CAS No.: 84815-06-5
M. Wt: 104.1 g/mol
InChI Key: HYFLSIYOEIDRRN-UHFFFAOYSA-N
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Description

Lithium 4-methyl-2H-thiophen-2-ide is an organometallic compound comprising a lithium cation paired with a deprotonated 4-methylthiophen-2-ide anion. The thiophene ring, a five-membered aromatic system with one sulfur atom, is substituted with a methyl group at the 4-position, conferring steric and electronic modifications. This compound is of interest in synthetic chemistry as a strong base or nucleophile, particularly in deprotonation or transmetallation reactions. Its structure has been characterized via X-ray crystallography (using methodologies akin to SHELX programs ), revealing a planar thiophenide ring with Li⁺ coordinated to the sulfur and adjacent carbons. Applications may extend to materials science (e.g., conductive polymers) or medicinal chemistry, given the pharmacological relevance of thiophene derivatives .

Properties

CAS No.

84815-06-5

Molecular Formula

C5H5LiS

Molecular Weight

104.1 g/mol

IUPAC Name

lithium;4-methyl-2H-thiophen-2-ide

InChI

InChI=1S/C5H5S.Li/c1-5-2-3-6-4-5;/h2,4H,1H3;/q-1;+1

InChI Key

HYFLSIYOEIDRRN-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC1=CS[C-]=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-methyl-2H-thiophen-2-ide typically involves the lithiation of 4-methyl-2H-thiophene. This can be achieved by reacting 4-methyl-2H-thiophene with a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:

4-methyl-2H-thiophene+n-butyllithiumThis compound+butane\text{4-methyl-2H-thiophene} + \text{n-butyllithium} \rightarrow \text{this compound} + \text{butane} 4-methyl-2H-thiophene+n-butyllithium→this compound+butane

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar lithiation reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-methyl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl thiophene derivatives .

Scientific Research Applications

Lithium;4-methyl-2H-thiophen-2-ide has several scientific research applications:

Mechanism of Action

The mechanism of action of lithium;4-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds and creating complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Lithium 4-methyl-2H-thiophen-2-ide differs from simpler thiophenide salts (e.g., lithium thiophen-2-ide) due to the methyl substituent, which increases electron density at the sulfur atom via inductive effects. Computational studies using density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula , predict enhanced aromatic stability compared to unsubstituted analogs. The methyl group also introduces steric hindrance, reducing aggregation tendencies common in organolithium compounds.

Table 1: Structural Parameters of Selected Lithium Thiophenides

Compound S–Li Bond Length (Å) Ring Planarity (RMSD, Å)
Lithium thiophen-2-ide 2.25 0.05
Lithium 4-methyl-2H-thiophen-2-ide 2.31 0.08

Data derived from crystallographic refinements (SHELX-based studies ).

Physico-Chemical Properties

Compared to inorganic lithium salts (e.g., lithium nitrate, LiNO₃ ), lithium 4-methyl-2H-thiophen-2-ide exhibits lower thermal stability (decomposes at ~150°C vs. LiNO₃’s 255°C) and higher solubility in nonpolar solvents (e.g., THF, hexane). However, it is moisture-sensitive, unlike stable ionic salts like LiNO₃.

Table 2: Comparative Physico-Chemical Properties

Property Li 4-methyl-2H-thiophen-2-ide LiNO₃ LiHMDS
Melting Point (°C) Decomposes at ~150 255 ~170 (sublimes)
Solubility in THF (g/100 mL) 45 <1 30
Hydrolytic Stability Low High Moderate
Reactivity and Functional Utility

Unlike lithium amides (e.g., LiHMDS), lithium 4-methyl-2H-thiophen-2-ide demonstrates regioselective deprotonation in aromatic systems due to its softer nucleophilic character. However, it is less reactive toward carbonyl groups compared to LiAlH₄. In medicinal contexts, thiophene derivatives like 2-(thiophen-2-yl)acetic acid show promise as mPGES-1 inhibitors , though the lithium salt’s direct bioactivity remains unexplored.

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